4-(9H-Fluoren-3-YL)-4-oxobutanoic acid

Beschreibung

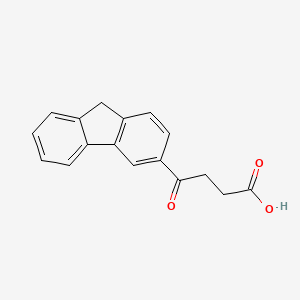

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(9H-fluoren-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-16(7-8-17(19)20)13-6-5-12-9-11-3-1-2-4-14(11)15(12)10-13/h1-6,10H,7-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYVIOZQAFDSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)CCC(=O)O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 9h Fluoren 3 Yl 4 Oxobutanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid suggests that the primary disconnection can be made at the carbon-carbon bond formed during a Friedel-Crafts acylation reaction. This bond connects the fluorene (B118485) ring to the butanoic acid side chain. This disconnection reveals two key synthons: a fluorene nucleophile and a succinic anhydride-derived electrophile.

The most common synthetic equivalent for the electrophilic synthon is succinic anhydride (B1165640), which, upon reaction with the fluorene, would yield the target keto-acid directly. The key challenge in this approach lies in controlling the regioselectivity of the acylation on the fluorene ring to achieve the desired 3-substitution pattern.

An alternative disconnection could involve a two-step process where a simpler acetyl group is first introduced onto the fluorene ring, followed by elaboration of the side chain. This would involve the retrosynthesis of 3-acetyl-9H-fluorene, which can then be converted to the target molecule through various methods, such as the Willgerodt-Kindler reaction or by forming a cyanohydrin followed by hydrolysis and reduction.

Development of Novel and Optimized Synthetic Routes

Based on the retrosynthetic analysis, both linear and convergent approaches can be devised for the synthesis of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid.

Multi-Step Linear Synthetic Pathways

A plausible multi-step linear synthesis commences with the Friedel-Crafts acylation of 9H-fluorene. While direct acylation with succinic anhydride is conceivable, the use of acetyl chloride is more extensively studied. ruc.dkresearchgate.net The Friedel-Crafts acetylation of 9H-fluorene typically yields a mixture of 2-acetyl-9H-fluorene and 4-acetyl-9H-fluorene, with the former being the major product in many solvent systems. ruc.dkresearchgate.net Achieving substitution at the 3-position is less common and would require careful optimization of reaction conditions.

Once 3-acetyl-9H-fluorene is obtained, it can be converted to the target butanoic acid derivative. One potential route involves a haloform reaction to generate the corresponding carboxylic acid, followed by chain extension. A more direct approach would be the reaction with a cyanide source to form a cyanohydrin, which can then be hydrolyzed to an alpha-hydroxy acid. Subsequent reduction and oxidation steps would be required to arrive at the final product.

Convergent Synthetic Approaches

A convergent synthesis could offer advantages in terms of efficiency and modularity. In such an approach, a pre-functionalized fluorene derivative could be coupled with a suitable four-carbon building block. For instance, a 3-halo-9H-fluorene could undergo a metal-catalyzed cross-coupling reaction with a reagent containing the butanoic acid moiety. However, the preparation of the requisite 3-halofluorene can also be challenging in terms of regioselectivity.

An alternative convergent strategy involves the intramolecular cyclization of a biarylcarboxylic acid. nih.gov This would require the synthesis of a precursor molecule containing the fluorene core already attached to the butanoic acid chain in a different arrangement, which would then be cyclized to form the fluorenone, followed by reduction of the ketone. While elegant, this approach may be more complex than a linear sequence for this specific target.

Exploration of Key Reaction Conditions and Catalytic Systems

The success of the synthesis, particularly via the Friedel-Crafts route, is highly dependent on the reaction conditions and the choice of catalyst.

Temperature-Dependent Reaction Regioselectivity Investigations

The temperature of the Friedel-Crafts acylation has a significant impact on the conversion and, to a lesser extent, the regioselectivity of the reaction. Studies on the acetylation of 9H-fluorene have shown that increasing the temperature generally leads to higher conversion rates. researchgate.net For instance, in 1,2-dichloroethane (B1671644) (DCE), raising the temperature from 0°C to 83°C significantly increases the reaction rate without a major effect on the product distribution between the 2- and 4-isomers. researchgate.net Lowering the reaction temperature, in some cases to as low as -75°C, has been shown to improve selectivity for the para-isomer in the acylation of other aromatic compounds, which could be a strategy to explore for favoring the 3-position in fluorene, although this is not explicitly documented for this substrate. google.com

Table 1: Effect of Temperature on the Friedel-Crafts Acetylation of 9H-Fluorene in DCE researchgate.net

| Temperature (°C) | Conversion (%) | Selectivity for 2-acetyl-9H-fluorene (%) | Selectivity for 4-acetyl-9H-fluorene (%) |

| 0 | ~20 | ~85 | ~15 |

| 25 | ~22 | ~85 | ~15 |

| 45 | ~25 | ~85 | ~15 |

| 83 | >95 | ~85 | ~15 |

Solvent Effects on Reaction Outcomes

The choice of solvent plays a crucial role in the regioselectivity of the Friedel-Crafts acylation of fluorene. ruc.dkresearchgate.net Non-polar solvents like carbon disulfide have been reported to yield small amounts of 2,7-diacetyl-9H-fluorene in addition to the mono-acetylated products. researchgate.net In contrast, polar solvents like nitromethane (B149229) tend to give lower conversions and can lead to the formation of polymeric byproducts. ruc.dknih.gov Dichloroethane (DCE) has been identified as an effective solvent for achieving high conversion in the monoacetylation of fluorene. ruc.dkresearchgate.net The polarity of the solvent can influence the stability of the intermediate sigma-complexes, thereby affecting the product ratio. stackexchange.com For the challenging synthesis of the 3-substituted isomer, a systematic screening of solvents with varying polarities would be essential.

Table 2: Influence of Solvent on the Friedel-Crafts Acetylation of 9H-Fluorene at 25°C researchgate.net

| Solvent | Conversion (%) | Selectivity for 2-acetyl-9H-fluorene (%) | Selectivity for 4-acetyl-9H-fluorene (%) |

| Dichloroethane (DCE) | >95 | ~85 | ~15 |

| Carbon Disulfide (CS2) | ~60 | ~80 | ~10 (with ~10% 2,7-diacetyl) |

| Nitromethane | ~30 | ~90 | ~10 |

Catalyst Design and Performance in Specific Transformations

Traditionally, stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) are used for Friedel-Crafts acylations. researchgate.netkhanacademy.org In this reaction, AlCl₃ activates the acylating agent, succinic anhydride, to form a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution with fluorene. khanacademy.orgyoutube.com However, the use of stoichiometric AlCl₃ is associated with several drawbacks, including the generation of large amounts of hazardous waste and difficulties in catalyst recovery and recycling. researchgate.net

Modern catalyst design focuses on developing more sustainable and efficient catalytic systems. For the acylation of aromatic compounds, including fluorene derivatives, several alternative catalysts have been explored. These include:

Rare-earth metal Lewis acids: Catalysts such as Eu(NTf₂)₃ have demonstrated efficiency in Friedel-Crafts acylation reactions, particularly with carboxylic acids as acylating agents at elevated temperatures. researchgate.net Their performance in the acylation of fluorene with succinic anhydride would be a subject of specific investigation.

Solid acid catalysts: The use of solid acid catalysts, such as zeolites or metal oxides like ZnO, represents a greener alternative to traditional Lewis acids. researchgate.net These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the work-up procedure. researchgate.net For instance, TlOx supported on zirconia has shown high activity for the acylation of benzene (B151609) and other aromatic compounds. researchgate.net The performance of such catalysts for fluorene acylation would depend on factors like pore size, surface acidity, and catalyst stability under reaction conditions.

| Catalyst Type | Example(s) | Advantages | Potential Performance in Fluorene Acylation |

| Traditional Lewis Acid | AlCl₃ | High reactivity, well-established | High conversion but with significant waste generation and potential for side reactions. |

| Rare-earth Metal Lewis Acids | Eu(NTf₂)₃ | Can be used in catalytic amounts, potentially recyclable | Moderate to high activity, may require higher temperatures. researchgate.net |

| Solid Acid Catalysts | Zeolites, ZnO, TlOx/Zirconia | Reusable, environmentally benign, easy separation | Performance is highly dependent on catalyst properties; potential for high selectivity and green process. researchgate.net |

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid aims to reduce the environmental impact of the chemical process. sruc.ac.uk This involves considerations such as the choice of solvents, reagents, and catalysts, as well as energy efficiency.

Key areas for implementing green chemistry principles in this synthesis include:

Catalyst Selection: As discussed in the previous section, replacing stoichiometric Lewis acids like AlCl₃ with catalytic and recyclable alternatives is a primary goal. researchgate.net The development of efficient solid acid catalysts or other heterogeneous catalytic systems would significantly improve the green credentials of the synthesis. researchgate.net

Solvent Choice: Traditional Friedel-Crafts reactions often use halogenated solvents, which are toxic and environmentally persistent. The optimization of the synthesis would involve exploring greener solvent alternatives. This could include solvent-free conditions or the use of more benign solvents such as ionic liquids or supercritical fluids.

Energy Efficiency: The use of microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields in shorter reaction times and with lower energy consumption. rsc.org Investigating the use of microwave-assisted synthesis for the Friedel-Crafts acylation of fluorene could lead to a more energy-efficient process.

An example of a greener approach in a related field is the aerobic oxidation of 9H-fluorenes to 9-fluorenones using air as the oxidant in the presence of KOH in THF, which is presented as a highly efficient and green method. rsc.org While this is a different transformation, it highlights the potential for developing more environmentally friendly procedures for fluorene chemistry.

Comparative Analysis of Synthetic Efficiencies and Scalability

A comparative analysis of different synthetic routes to 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid is essential for selecting the most viable method for both laboratory-scale synthesis and potential industrial production. The primary route to consider is the Friedel-Crafts acylation, but variations in catalysts and reaction conditions can lead to significant differences in efficiency and scalability.

The table below provides a hypothetical comparative analysis based on general principles of synthetic chemistry.

| Synthetic Route | Catalyst | Typical Yield | Scalability | Advantages | Disadvantages |

| Route 1: Friedel-Crafts Acylation | AlCl₃ (stoichiometric) | Moderate to High | Challenging | Well-established methodology. researchgate.netkhanacademy.org | Large amount of waste, corrosive, difficult work-up, potential for side products. researchgate.net |

| Route 2: Friedel-Crafts Acylation | Heterogeneous Solid Acid (e.g., Zeolite, supported metal oxide) | Variable (Low to High) | Potentially High | Catalyst is recyclable, environmentally friendly, simplified purification. researchgate.net | Catalyst development may be required, potential for lower activity compared to traditional methods. researchgate.net |

| Route 3: Microwave-Assisted Synthesis | Optimized Catalyst (e.g., solid acid) | Potentially High | Moderate to High | Reduced reaction times, improved energy efficiency, potentially higher yields. rsc.org | Requires specialized equipment, scalability can be a concern for some microwave reactors. |

The scalability of a synthetic process is a critical factor for commercial viability. researchgate.net Routes that utilize heterogeneous catalysts are generally more scalable due to the ease of product isolation and catalyst recycling. Chromatography-free synthesis is a significant advantage for large-scale production, reducing solvent usage and cost. researchgate.net Therefore, developing a Friedel-Crafts acylation protocol for 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid that employs a robust, recyclable solid acid catalyst would be the most promising approach for an efficient and scalable synthesis. Further research would be needed to identify the optimal catalyst and reaction conditions to maximize yield and purity while minimizing environmental impact.

Mechanistic Investigations of Chemical Transformations Involving 4 9h Fluoren 3 Yl 4 Oxobutanoic Acid

Elucidation of Reaction Pathways for Functional Group Interconversions

The dual functionality of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid—a ketone and a carboxylic acid—appended to a fluorene (B118485) core, allows for a diverse range of chemical transformations. Understanding the mechanisms of these reactions is crucial for predicting reaction outcomes and designing synthetic pathways to novel derivatives.

Oxidative Processes and Their Mechanisms

The fluorene nucleus and the keto-butanoic acid side chain are both susceptible to oxidation under various conditions. The methylene (B1212753) bridge (C9) of the fluorene ring is a primary target for oxidation. Studies on the oxidation of fluorene and its derivatives have shown that this position can be converted to a carbonyl group (fluorenone). scirp.orgnih.gov The mechanism of this transformation often involves the formation of a radical or carbocation intermediate at the C9 position, followed by attack by an oxidizing agent. For instance, oxidation with permanganate (B83412) in acidic media has been shown to proceed via a mechanism that is first-order in the oxidant and less than unit order in the fluorene substrate. scirp.org This suggests a complex mechanism likely involving the formation of an intermediate complex.

Molecular orbital theory calculations on the oxidation of fluorene have indicated that the reaction can be initiated by hydroxyl radicals (•OH), leading to the formation of 9-fluorenone. mdpi.com While specific studies on 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid are not prevalent, it is reasonable to extrapolate that similar oxidative pathways at the C9 position would occur, leading to a fluorenone derivative.

The butanoic acid side chain itself can also undergo oxidation, although this typically requires more vigorous conditions that may also affect the aromatic system.

Reductive Transformations and Mechanistic Considerations

The reduction of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid offers pathways to several new functional groups. The ketone carbonyl can be selectively reduced to a secondary alcohol, and the carboxylic acid can be reduced to a primary alcohol.

The reduction of the ketone is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This addition leads to a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol.

The reduction of the carboxylic acid is more challenging and generally requires a stronger reducing agent like LiAlH₄. The mechanism for this transformation is more complex. Initially, the acidic proton of the carboxylic acid reacts with the hydride reagent to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carboxylate undergoes a nucleophilic acyl substitution with the hydride, where one of the oxygen atoms is eliminated as part of an aluminate complex, to form an aldehyde intermediate. libretexts.org This aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further by another equivalent of hydride to the corresponding primary alcohol. libretexts.org Due to the high reactivity of the aldehyde intermediate, its isolation is often difficult. libretexts.org

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid is a key site for nucleophilic acyl substitution reactions, allowing for the synthesis of esters, amides, and acid chlorides. These reactions generally proceed through a tetrahedral intermediate. libretexts.orgkhanacademy.org

The direct reaction of a carboxylic acid with a nucleophile is often slow. Therefore, the carboxylic acid is frequently converted to a more reactive derivative, such as an acid chloride, to facilitate the substitution. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The mechanism of this conversion involves the formation of a highly reactive acyl chlorosulfite intermediate. libretexts.org

Electrophilic Aromatic Substitution on the Fluorenyl System

The fluorene ring system is susceptible to electrophilic aromatic substitution, and the positions of substitution are directed by the existing substituent, the keto-butanoic acid group. The mechanism for these reactions involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or benzenium ion. libretexts.org This intermediate then loses a proton to a base to restore the aromaticity of the ring, resulting in the substitution product. libretexts.orgmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For instance, nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org Halogenation with bromine or chlorine requires a Lewis acid catalyst, such as FeBr₃ or FeCl₃, to polarize the halogen molecule and generate a more potent electrophile. masterorganicchemistry.com The substituent at the 3-position of the fluorene ring will influence the regioselectivity of the substitution on the other rings of the fluorene system.

Studies on Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity and stereoselectivity are critical considerations in the derivatization of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid. The presence of multiple reactive sites necessitates control over which site reacts and in what spatial orientation.

In a related study, the reaction of 3-(9H-fluoren-9-yl)dihydrofuran-2,5-dione with p-fluoroaniline demonstrated temperature-dependent regioselectivity. nih.gov At room temperature, the reaction yielded a single regioisomer, a β-succinamic acid, in high yield. nih.gov However, at a higher temperature (55 °C), a mixture of regioisomers was obtained. nih.gov This suggests that the kinetic product is favored at lower temperatures, while the thermodynamic product may be formed at elevated temperatures. Although this study was on a related anhydride (B1165640), it highlights the potential for regioselective control in reactions involving the butanoic acid chain of the target molecule.

Stereoselectivity becomes a factor in reactions that create a new chiral center. For instance, the reduction of the ketone to a secondary alcohol will generate a new stereocenter. The use of chiral reducing agents or catalysts can, in principle, lead to the enantioselective or diastereoselective formation of one stereoisomer over the other.

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibria of the chemical transformations of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid are governed by kinetic and thermodynamic principles.

Kinetic studies on the oxidation of fluorene derivatives by permanganate have shown the reactions to be first-order with respect to the permanganate concentration and to have a fractional order with respect to the fluorene substrate and acid concentration. scirp.org Such kinetic data is invaluable for elucidating the reaction mechanism, suggesting the formation of an intermediate complex in a pre-equilibrium step.

Thermodynamic considerations determine the position of equilibrium for a given reaction. For nucleophilic acyl substitution reactions, the equilibrium generally favors the formation of the more stable carbonyl compound, which means the weaker base is the better leaving group. masterorganicchemistry.com For instance, the conversion of a carboxylic acid to an ester is a reversible process, and the position of equilibrium can be shifted by removing water as it is formed.

Theoretical calculations, such as those using molecular orbital theory, can provide insights into the thermodynamics of reaction pathways. For example, calculations on the formation of dibenzofuran (B1670420) from fluorene have been used to determine the standard reaction Gibbs energies, indicating the thermodynamic favorability of certain pathways. mdpi.com Similar computational studies on 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid could provide valuable data on the relative energies of intermediates and transition states for its various transformations.

Role of Intermediates in Reaction Control and Product Formation

In transformations involving nucleophilic attack on the carboxylic acid or ketone functionalities of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid, several key intermediates can be postulated. For instance, in amidation reactions with primary or secondary amines, the initial step involves the formation of an ammonium (B1175870) carboxylate salt. This salt is often in equilibrium with the starting materials and can proceed to form a tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon of the carboxylic acid. The collapse of this tetrahedral intermediate, with the expulsion of a water molecule, leads to the final amide product.

The control of product formation is particularly critical in reactions where multiple reactive sites exist, such as in cyclization reactions. For example, the reaction of 4-aryl-4-oxobutanoic acids with binucleophiles like aliphatic N,N-diamines can lead to the formation of bicyclic pyrroloimidazolones or pyrrolopyrimidinones. The reaction pathway is believed to proceed through the formation of an intermediate acid amide, followed by an intramolecular cyclization. arabjchem.org The specific product formed is dependent on the reaction conditions, which influence the stability and reactivity of the intermediates.

Detailed Research Findings:

While specific mechanistic studies on 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid are not extensively documented in publicly available literature, insights can be drawn from studies on analogous 4-aryl-4-oxobutanoic acids. Research on these related compounds indicates that the reaction pathway can be steered towards a desired product by careful control of parameters such as temperature and solvent. arabjchem.org

For instance, in the synthesis of pyrrolodiazacycloalkanones from 5-arylfuran-2(3H)-ones (the internal esters of 4-oxobutanoic acids), the proposed mechanism involves the opening of the furanone ring to form an intermediate acid amide, which then undergoes heterocyclization. arabjchem.org This highlights the central role of the amide intermediate in directing the course of the reaction.

In a related context, the regioselectivity of the ring-opening of 3-(9H-fluoren-9-yl)dihydrofuran-2,5-dione with an amine is highly dependent on temperature. At room temperature, a single regioisomer (the β-succinamic acid) is formed in high yield, suggesting a kinetically controlled process where the less sterically hindered carbonyl group is preferentially attacked. nih.gov However, at elevated temperatures, a mixture of regioisomers is obtained, indicating that the reaction becomes thermodynamically controlled and the stability of the intermediate tetrahedral species plays a more significant role. nih.gov

To illustrate the influence of reaction conditions on intermediate stability and product distribution, a hypothetical study on the amidation of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid is presented below.

Table 1: Hypothetical Product Distribution in the Amidation of 4-(9H-Fluoren-3-YL)-4-oxobutanoic Acid with a Chiral Amine under Various Conditions

| Entry | Temperature (°C) | Solvent | Catalyst | Diastereomeric Ratio (Product A : Product B) | Yield (%) |

| 1 | 25 | Dichloromethane | None | 55 : 45 | 85 |

| 2 | 0 | Dichloromethane | None | 65 : 35 | 82 |

| 3 | -20 | Dichloromethane | None | 78 : 22 | 75 |

| 4 | 25 | Tetrahydrofuran | DCC¹ | 60 : 40 | 92 |

| 5 | 25 | Dichloromethane | HOBt² | 70 : 30 | 90 |

¹DCC = Dicyclohexylcarbodiimide ²HOBt = Hydroxybenzotriazole

The hypothetical data in Table 1 suggests that lower temperatures favor the formation of one diastereomer (Product A), likely due to a more ordered transition state and greater kinetic control. The use of coupling agents like DCC and HOBt can influence the reaction by activating the carboxylic acid group, potentially altering the structure and stability of the key intermediates and thereby affecting the diastereoselectivity of the final product.

Further mechanistic elucidation often involves the use of computational methods, such as Density Functional Theory (DFT), to model the energies of intermediates and transition states. Such studies on related fluorene compounds have been used to predict the most favorable reaction pathways. For example, in the oxidation of fluorene, the relative stability of different radical intermediates determines the final oxidation products. mdpi.com A similar approach could be applied to understand the transformations of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid, providing valuable insights into the role of its electronic and steric properties in controlling reaction outcomes.

Computational Chemistry Approaches in Understanding 4 9h Fluoren 3 Yl 4 Oxobutanoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies would be the primary method to investigate the electronic structure of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid. These calculations would model the electron density to determine the molecule's ground-state geometry and the energies and shapes of its frontier molecular orbitals (HOMO and LUMO). The results would reveal how the electronic charge is distributed across the fluorene (B118485) and oxobutanoic acid moieties, indicating regions of high or low electron density. This information is fundamental to understanding the molecule's stability and potential for electronic applications. For other butanoic acid derivatives, DFT calculations have been used to analyze intramolecular charge transfer and stability. biointerfaceresearch.comresearchgate.net

Quantum Chemical Calculations of Reactivity Descriptors

Building on DFT results, quantum chemical calculations could determine a range of reactivity descriptors. These would include parameters such as electrophilicity, nucleophilicity, and chemical hardness/softness, which predict how the molecule will interact with other chemical species. mdpi.com By calculating these values, researchers could hypothesize the most likely sites for electrophilic or nucleophilic attack, providing insight into the molecule's chemical behavior in reactions. Such studies have been performed on other butanoic acid derivatives to compare their relative reactivity. chemrxiv.orgresearchgate.net

Conformational Analysis and Energy Landscapes

The flexible butanoic acid chain attached to the rigid fluorene core allows for multiple spatial arrangements or conformations. A conformational analysis, typically performed using molecular mechanics or DFT, would identify the most stable three-dimensional structures of the molecule by calculating the potential energy of various conformers. This would result in an energy landscape, highlighting the low-energy, and therefore most probable, shapes the molecule adopts. For instance, studies on other fluorenyl-containing compounds have analyzed the twist between different parts of the molecule, which is a key aspect of conformational analysis. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

To understand how 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid behaves over time, particularly in a solvent, researchers would employ molecular dynamics (MD) simulations. researchgate.net An MD simulation would model the movements of every atom in the system over a specific period, providing a view of the molecule's flexibility, vibrations, and interactions with its environment. This is crucial for understanding how the molecule might behave in a real-world setting, such as in solution, which is beyond the scope of static, gas-phase calculations. nih.gov

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies) for Structural Elucidation of Related Compounds

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. For 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid, DFT calculations could predict the vibrational frequencies that would appear in an Infrared (IR) spectrum or the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov These theoretical spectra serve as a powerful tool for structural verification. Theoretical predictions of vibrational spectra have been carried out for the core fluorene molecule itself. acs.org

Theoretical Insights into Reaction Mechanisms and Transition States

Should 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid be involved in a chemical reaction, computational chemistry could be used to model the entire reaction pathway. This involves calculating the structures and energies of all reactants, products, intermediates, and, crucially, the transition states. By identifying the energy barriers associated with each step, researchers can determine the most likely mechanism for a given reaction, providing a level of detail that is often difficult to obtain through experimental means alone. mdpi.com

Advanced Structural Characterization Methodologies and Insights

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Supramolecular Assembly

While a specific single-crystal X-ray diffraction study for 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid is not available in the reviewed literature, extensive analysis of closely related fluorene (B118485) derivatives provides a strong basis for understanding its structural characteristics. iaea.org A notable example is the study of 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid, which offers valuable analogous data. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

In the crystal structure of the related compound, 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid, the bond lengths and angles are within the expected ranges for such conjugated systems. nih.gov For instance, the N—C(=O) bond length is reported to be comparatively short at 1.359 (3) Å, indicating conjugation of the nitrogen lone pair with the carbonyl group's π-system. nih.gov This is a typical feature in similar molecular frameworks. The bond angles around the nitrogen atom sum to 359.8°, confirming a planar configuration. nih.gov It is reasonable to infer that 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid would exhibit comparable bond characteristics within its butanoic acid chain and at the ketone linkage to the fluorene ring.

Interactive Table: Selected Bond Parameters in a Related Fluorene Derivative

| Feature | Bond/Angle | Value |

|---|---|---|

| Amide Bond Length | N—C(=O) | 1.359 (3) Å |

| Nitrogen Atom Geometry | Sum of bond angles | 359.8° |

Hydrogen Bonding Networks and Crystal Packing

Hydrogen bonding plays a critical role in the supramolecular assembly of carboxylic acids. In the crystal structure of the analogous fluorene derivative, a three-dimensional network is established through N—H⋯O and O—H⋯O hydrogen bonds involving the amide and carboxylic acid groups, which act as hydrogen bond donors, and the carbonyl oxygen atoms, which serve as acceptors. nih.gov Specifically, the hydrogen bond geometry shows a D—H⋯A distance of 2.682 (3) Å for O—H⋯O and 2.891 (3) Å for N—H⋯O interactions. nih.gov It is highly probable that 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid would form similar hydrogen-bonded networks, likely involving the carboxylic acid proton and the keto-carbonyl oxygen, leading to the formation of dimers or extended chains, which are common motifs in the crystal packing of carboxylic acids.

Interactive Table: Hydrogen-Bond Geometry in a Related Fluorene Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O1—H1O···O2 | 0.98 (4) | 1.71 (4) | 2.682 (3) | 175 (3) |

| N1—H1N···O3 | 0.88 (2) | 2.02 (3) | 2.891 (3) | 172 (2) |

Solid-State NMR Spectroscopy for Polymorphic Analysis of Related Compounds

Solid-state Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique for characterizing the polymorphic forms of solid compounds. nih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. While no specific SS-NMR studies on 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid were found, the methodology is widely applied to organic molecules of similar complexity. nih.govchemrxiv.org

High-resolution SS-NMR, often employing techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), can distinguish between different polymorphs by detecting subtle variations in the chemical shifts of carbon-13 or other sensitive nuclei. nih.govchemrxiv.org These variations arise from differences in the local electronic environment and intermolecular interactions within the distinct crystal lattices of each polymorph. For fluorene-containing compounds, SS-NMR could be instrumental in identifying and characterizing different packing arrangements or conformational isomers in the solid state. The technique's ability to analyze samples without dissolution preserves the solid-state structure, making it ideal for polymorphic screening. nih.gov

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

While 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid itself is not chiral, the introduction of a chiral center, for instance, by substitution on the butanoic acid chain or the fluorene ring, would necessitate methods to determine enantiomeric excess. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a primary tool for this purpose.

Studies on chiral polyfluorene derivatives have demonstrated that the fluorene chromophore is highly sensitive to its chiral environment. nih.govacs.org The introduction of chiral side chains can induce a helical conformation in the polymer backbone, leading to strong CD signals. acs.org The intensity and sign of the CD spectrum are directly related to the enantiomeric purity and the absolute configuration of the chiral centers. nih.gov For example, research on polyfluorene copolymers has shown that the chiroptical response is significantly influenced by the position of the chiral center within the side chain. acs.org Therefore, for any chiral derivatives of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid, CD spectroscopy would be an essential technique for confirming enantiomeric purity and investigating the relationship between molecular structure and chiroptical properties. acs.orglactec.com.brtue.nl

Applications of 4 9h Fluoren 3 Yl 4 Oxobutanoic Acid As a Synthetic Precursor

Role in the Construction of Complex Organic Molecules

There is no available research detailing the use of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid in the construction of complex organic molecules.

Theoretically, the bifunctional nature of this molecule, possessing both a ketone and a carboxylic acid, allows for a range of potential transformations. The carboxylic acid could be converted to an acid chloride, ester, or amide, enabling its incorporation into larger structures through acylation reactions. The ketone functionality could undergo reactions such as Wittig olefination, aldol condensation, or reductive amination to build carbon-carbon or carbon-nitrogen bonds. The fluorene (B118485) ring itself can be subject to electrophilic aromatic substitution, although the existing acyl group would direct incoming electrophiles to specific positions.

Integration into Multi-Component Reactions for Diversification

No specific instances of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid being used in multi-component reactions (MCRs) have been reported in the scientific literature.

In principle, the carboxylic acid and ketone functionalities could allow for its participation in certain MCRs. For example, the carboxylic acid could potentially be utilized in isocyanide-based MCRs like the Ugi or Passerini reactions. The ketone could act as the carbonyl component in reactions such as the Biginelli or Hantzsch dihydropyridine synthesis, although the steric bulk of the fluorene moiety might hinder reactivity.

Utility in the Synthesis of Peptide Analogues and Conjugates

There is no documented use of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid in the synthesis of peptide analogues or conjugates.

The scientific literature does not describe the use of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid in Fmoc-mediated protecting group strategies. The fluorene group in this compound is attached at the 3-position and is part of the core structure, unlike the 9-fluorenylmethoxycarbonyl (Fmoc) group which is attached at the 9-position and designed to be a labile protecting group for amines in peptide synthesis.

There are no published examples of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid being incorporated into non-peptidic scaffolds.

Hypothetically, its structure could serve as a scaffold itself. The carboxylic acid provides a handle for attachment to other molecules, while the ketone and the fluorene ring offer sites for further functionalization to create diverse chemical libraries.

Development of Chemical Probes for Academic Research Applications

The development of chemical probes using 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid has not been reported.

The inherent fluorescence of the fluorene core suggests a potential, though unexplored, application in the development of fluorescent chemical probes. The carboxylic acid could be used to link the fluorene moiety to a ligand that binds to a specific biological target. The photophysical properties of the resulting conjugate could then be studied to probe biological processes.

Precursor in Materials Science for Functionalized Polymers or Supramolecular Architectures

There is no evidence in the literature of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid being used as a precursor in materials science.

The rigid and planar structure of the fluorene ring, combined with its electronic properties, are features often exploited in the synthesis of functional materials. The carboxylic acid of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid could be used to incorporate this fluorene-containing unit into polymer backbones, for example, through polyesterification. This could potentially lead to materials with interesting optical or electronic properties. In supramolecular chemistry, the carboxylic acid could participate in hydrogen bonding to form self-assembled structures.

Q & A

Q. What are the established synthetic routes for 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis of fluorenyl-containing oxobutanoic acids typically involves multi-step organic reactions. A common approach is the Knoevenagel condensation , where a fluorenyl aldehyde derivative reacts with a β-keto ester (e.g., ethyl acetoacetate) under basic conditions (e.g., piperidine or ammonium acetate) to form a conjugated enone intermediate . Subsequent hydrolysis (using HCl or NaOH) and decarboxylation (via thermal or acidic treatment) yield the target oxobutanoic acid.

- Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates due to improved solubility of intermediates.

- Catalyst tuning : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts can improve regioselectivity.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions, such as over-oxidation of the fluorenyl group.

- Yield enhancement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts like unreacted aldehydes or dimerized species .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid?

Key techniques include:

- ¹H/¹³C NMR :

- FT-IR :

- Strong absorbance at ~1700–1750 cm⁻¹ (C=O stretching of ketone and carboxylic acid).

- Broad peak at ~2500–3000 cm⁻¹ (O–H stretching of carboxylic acid).

- High-resolution mass spectrometry (HRMS) :

Advanced Research Questions

Q. How does the electronic environment of the fluorenyl group at the 3-position influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The 3-fluorenyl substituent introduces steric hindrance and electron-withdrawing effects due to the aromatic ring’s conjugation with the ketone group:

- Steric effects : The bulky fluorenyl group at the 3-position reduces accessibility for nucleophiles, favoring reactions at the less hindered carboxylic acid terminus.

- Electronic effects : The electron-withdrawing nature of the fluorenyl group increases the electrophilicity of the ketone, enhancing reactivity toward nucleophiles like Grignard reagents or hydrides.

- Methodological validation :

Q. What methodological approaches are recommended to resolve discrepancies in reported bioactivity data for fluorenyl-containing compounds in enzyme inhibition assays?

Discrepancies may arise from assay conditions or compound stability. To address this:

- Standardized assay protocols :

- Use consistent enzyme sources (e.g., recombinant human COX-2) and buffer systems (pH 7.4, 25°C).

- Pre-incubate the compound to assess stability under assay conditions (HPLC monitoring).

- Control experiments :

- Include positive controls (e.g., indomethacin for COX inhibition) and negative controls (DMSO vehicle).

- Test metabolite interference via LC-MS/MS analysis of post-assay mixtures.

- Data normalization :

- Express inhibition as % activity relative to controls, adjusting for solvent effects or autofluorescence .

Q. How can researchers mitigate degradation of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid during long-term storage and experimental workflows?

- Storage conditions :

- Temperature : Store at −20°C in amber vials to prevent photodegradation.

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the ketone or carboxylic acid groups .

- Handling protocols :

- Work under inert atmosphere (N₂ or Ar) during synthesis to prevent oxidation.

- Use anhydrous solvents (e.g., THF, DCM) for reactions involving sensitive intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.